Ginkgolide A

Description

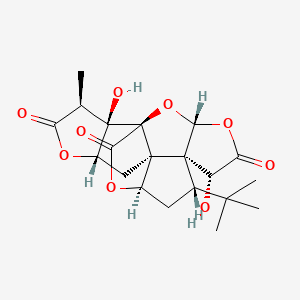

ginkgolide-A is a natural product found in Ginkgo biloba and Machilus wangchiana with data available.

See also: Ginkgo (part of).

Structure

3D Structure

Properties

IUPAC Name |

(1R,3R,6R,7S,8S,10R,11S,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9/c1-7-12(22)26-10-6-17-9-5-8(16(2,3)4)18(17)11(21)13(23)28-15(18)29-20(17,14(24)27-9)19(7,10)25/h7-11,15,21,25H,5-6H2,1-4H3/t7-,8+,9-,10+,11+,15+,17-,18+,19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUXKXIZEIDQKW-VKMVSBOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)O[C@@H]2[C@]1([C@@]34C(=O)O[C@H]5[C@]3(C2)[C@@]6([C@@H](C5)C(C)(C)C)[C@H](C(=O)O[C@H]6O4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873222 | |

| Record name | Ginkgolide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15291-75-5 | |

| Record name | Ginkgolide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015291755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ginkgolide A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06743 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ginkgolide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-(1,1-dimethylethyl)hexahydro-4,7b-dihydroxy-8-methyl-, (1R,3S,3aS,4R,6aR,7aR,7bR,8S,10aS,11aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GINKGOLIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAZ2DPR77B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ginkgolide A: A Deep Dive into its Neuroprotective Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ginkgolide A, a diterpene trilactone isolated from the leaves of the Ginkgo biloba tree, has garnered significant scientific interest for its neuroprotective properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects on neuronal cells. We will delve into its interactions with key neurotransmitter receptors, its role in mitigating excitotoxicity and neuroinflammation, and its influence on crucial intracellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel neuroprotective therapeutics.

Core Mechanisms of Action

This compound exerts its neuroprotective effects through a multi-faceted approach, targeting several key aspects of neuronal function and dysfunction. The primary mechanisms include antagonism of inhibitory neurotransmitter receptors, modulation of glutamate-induced excitotoxicity, anti-inflammatory effects in microglia, and preservation of mitochondrial integrity.

Antagonism of Inhibitory Neurotransmitter Receptors

A pivotal aspect of this compound's activity in the central nervous system is its role as an antagonist at specific ligand-gated ion channels, primarily GABA-A and glycine receptors.

-

GABA-A Receptors: this compound acts as a noncompetitive antagonist of GABA-A receptors[1][2]. This inhibition of the primary inhibitory neurotransmitter system in the brain can lead to a reduction in excessive neuronal inhibition.

-

Glycine Receptors: this compound is also a potent antagonist of glycine receptors, which are crucial for inhibitory neurotransmission, particularly in the brainstem and spinal cord[3]. Evidence suggests that ginkgolides bind within the pore of the glycine receptor channel[3].

The antagonistic action at these inhibitory receptors is a key component of its neuroregulatory effects.

Attenuation of Glutamate-Induced Excitotoxicity

Glutamate is the major excitatory neurotransmitter in the brain, and its overactivation can lead to neuronal cell death, a phenomenon known as excitotoxicity. This compound has demonstrated significant protective effects against glutamate-induced neuronal damage. This protection is mediated through several interconnected mechanisms:

-

Inhibition of Calcium Influx: Ginkgolide K, a related ginkgolide, has been shown to protect PC12 cells against glutamate-induced apoptosis by inhibiting the influx of calcium ions (Ca2+)[4]. Excessive intracellular calcium is a critical trigger for excitotoxic cell death pathways.

-

Reduction of Oxidative Stress: The neuroprotective effects of ginkgolides are also linked to the inhibition of reactive oxygen species (ROS) generation, which is a major consequence of glutamate excitotoxicity[4].

-

Preservation of Mitochondrial Function: By mitigating calcium overload and oxidative stress, this compound helps to maintain the mitochondrial membrane potential, a critical factor for cell survival[4].

Anti-Inflammatory Effects via Microglial Modulation

Neuroinflammation, largely mediated by activated microglia, is a key contributor to the pathology of many neurodegenerative diseases. This compound has been shown to possess potent anti-inflammatory properties by modulating microglial activity.

-

Inhibition of Pro-inflammatory Mediators: this compound can suppress the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β) in microglial cells[5].

-

Modulation of Signaling Pathways: The anti-inflammatory effects of this compound are, at least in part, mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[5][6].

Modulation of Intracellular Signaling Pathways

This compound's influence extends to the regulation of key intracellular signaling cascades that govern cell survival and death.

-

NF-κB Signaling: As mentioned, this compound can inhibit the activation of the NF-κB pathway, a central regulator of inflammatory and apoptotic responses[5][6].

-

Apoptotic Pathways: Ginkgolide K has been shown to modulate the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, shifting the balance towards cell survival in the face of excitotoxic insults[4].

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound and related ginkgolides on various neuronal targets and processes.

| Target Receptor | Ginkgolide | Potency (IC50 / Ki) | Cell Type / System | Reference |

| GABA-A (α1β2γ2L) | This compound | Ki: 14.5 ± 1.0 µM | Recombinant human receptors in Xenopus oocytes | [2] |

| Glycine (α1) | This compound | IC50: 1.97 µM | Hippocampal neurons (rat) | [3] |

Table 1: Antagonistic Potency of this compound at Inhibitory Receptors

| Experimental Model | Ginkgolide | Concentration | Effect | Reference |

| LPS-stimulated mouse peritoneal macrophages | This compound | 20 µg/mL | Inhibition of NO, TNF-α, IL-6, IL-1β production | [5] |

| Glutamate-treated PC12 cells | Ginkgolide K | Not specified | Reduced LDH release and Ca2+ influx | [4] |

Table 2: Neuroprotective and Anti-inflammatory Effects of Ginkgolides

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a general workflow for assessing its neuroprotective effects.

Caption: Signaling pathways modulated by this compound in neuronal cells.

Caption: General experimental workflow for assessing this compound's neuroprotective effects.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the mechanism of action of this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is adapted for assessing the antagonistic effects of this compound on GABA-A or glycine receptors expressed in Xenopus oocytes.

-

Oocyte Preparation and cRNA Injection:

-

Harvest stage V-VI oocytes from female Xenopus laevis.

-

Treat oocytes with collagenase to defolliculate.

-

Inject oocytes with cRNAs encoding the desired receptor subunits (e.g., human α1, β2, and γ2L for GABA-A receptors).

-

Incubate injected oocytes at 18°C for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with standard oocyte saline (ND96).

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ).

-

Voltage-clamp the oocyte at a holding potential of -60 mV using a suitable amplifier.

-

Apply the agonist (e.g., GABA or glycine) at a concentration that elicits a submaximal current (e.g., EC50) to establish a baseline response.

-

Co-apply the agonist with varying concentrations of this compound to determine its inhibitory effect on the agonist-induced current.

-

Wash the oocyte with ND96 between applications to allow for recovery.

-

Record and analyze the current responses to determine the IC50 of this compound.

-

Glutamate-Induced Excitotoxicity and Neuroprotection Assay

This protocol outlines the steps to evaluate the neuroprotective effect of this compound against glutamate-induced cell death in cultured neurons.

-

Cell Culture:

-

Plate primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate culture plates and medium.

-

Allow cells to adhere and differentiate for an appropriate period.

-

-

Treatment:

-

Pre-incubate the neuronal cultures with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Induce excitotoxicity by adding a high concentration of glutamate (e.g., 50-100 µM) to the culture medium.

-

Include control groups: untreated cells, cells treated with glutamate alone, and cells treated with this compound alone.

-

-

Assessment of Cell Viability (LDH Assay):

-

After the treatment period (e.g., 24 hours), collect the cell culture supernatant.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the percentage of cytotoxicity based on controls for spontaneous and maximum LDH release.

-

Measurement of Nitric Oxide Production in Microglia (Griess Assay)

This protocol describes the quantification of nitric oxide (NO) production by microglia in response to an inflammatory stimulus and the inhibitory effect of this compound.

-

Cell Culture and Treatment:

-

Plate microglial cells (e.g., BV-2) in a 96-well plate.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubate for 24-48 hours.

-

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540-550 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Quantification of Cytokine Levels (ELISA)

This protocol details the measurement of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant of activated microglia.

-

Sample Collection:

-

Following the treatment of microglial cells with LPS and this compound as described above, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

-

ELISA Procedure:

-

Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β, following the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add the cell culture supernatants and standards to the wells and incubate.

-

Wash the wells and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

After another incubation and wash step, add the enzyme substrate.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

-

Western Blot Analysis for Signaling Proteins (e.g., NF-κB pathway)

This protocol describes the detection of proteins involved in the NF-κB signaling pathway to assess the effect of this compound.

-

Protein Extraction:

-

After treating the cells, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, IκBα, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Conclusion

This compound presents a compelling profile as a neuroprotective agent with a multifaceted mechanism of action. Its ability to antagonize key inhibitory neurotransmitter receptors, protect against glutamate-induced excitotoxicity, and suppress neuroinflammation highlights its potential for the treatment of a range of neurological disorders. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for further research and development in this promising area. Future investigations should continue to elucidate the intricate signaling networks modulated by this compound to fully harness its therapeutic potential.

References

- 1. Terpene trilactones from Ginkgo biloba are antagonists of cortical glycine and GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ginkgolides, diterpene trilactones of Ginkgo biloba, as antagonists at recombinant alpha1beta2gamma2L GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity studies with Ginkgo biloba extract constituents as receptor-gated chloride channel blockers and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effect of ginkgolide K on glutamate-induced cytotoxicity in PC 12 cells via inhibition of ROS generation and Ca(2+) influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Ginkgolide B Alleviates Learning and Memory Impairment in Rats With Vascular Dementia by Reducing Neuroinflammation via Regulating NF-κB Pathway [frontiersin.org]

Discovery and isolation of Ginkgolide A

An In-depth Technical Guide to the Discovery and Isolation of Ginkgolide A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a unique diterpenoid trilactone isolated from the leaves of the Ginkgo biloba tree, stands as a molecule of significant interest due to its complex chemical architecture and potent biological activity. First isolated in the early 20th century, its intricate structure was not fully elucidated until the 1960s, a landmark achievement in natural product chemistry.[1][2][3] this compound is renowned for its potent and selective antagonism of the Platelet-Activating Factor (PAF) receptor, implicating it in a wide array of inflammatory and immunological disorders.[4][5] This technical guide provides a comprehensive overview of the discovery, isolation, purification, and structural elucidation of this compound. It details modern experimental protocols, summarizes key quantitative data, and illustrates the primary mechanism of action, serving as a critical resource for professionals in natural product chemistry and drug development.

Historical Context and Discovery

The journey of this compound began in 1932 when ginkgolides were first isolated from the root bark of the Ginkgo biloba tree by Furukawa.[3] However, the daunting complexity of these molecules meant their structures remained a mystery for decades. It was not until 1967 that the structures of Ginkgolides A, B, and C were independently and concurrently elucidated by the research groups of Koji Nakanishi and Sakabe, a seminal moment in the field.[2][3][6][7] These studies revealed a highly oxidized, cage-like structure that was unprecedented in nature. The total synthesis of this compound was later accomplished by the group of E.J. Corey, further cementing its status as a challenging and fascinating synthetic target.[8][9]

Chemical Structure of this compound

This compound (C₂₀H₂₄O₉) is a diterpenoid possessing a rigid and unique hexacyclic C20 trilactone skeleton.[4][10] Its structure is characterized by six five-membered rings, including a spiro[6][6]-nonane carbocyclic ring, a tetrahydrofuran ring, and three lactone rings.[1][11] A distinctive feature is the presence of a tert-butyl group, which is rare in natural products.[1][8] This compact, cage-like molecular architecture contributes to its extraordinary stability and its specific biological activity.[10]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₄O₉ | [1] |

| Molar Mass | 408.40 g/mol | N/A |

| CAS Number | 15291-75-5 | [1] |

| Appearance | White powder/crystals | [6] |

| Melting Point | >280 °C (decomposes) | [10] |

| Biological Activity | PAF Receptor Antagonist, GABA Receptor Antagonist | [1][12] |

Isolation and Purification Protocols

The isolation of ginkgolides from Ginkgo biloba leaves, where they are present in low concentrations (approx. 0.2%), has historically been a tedious process.[6] However, efficient protocols have been developed that exploit the unique stability of the ginkgolide structure.

Efficient Protocol for Terpene Trilactone Extraction (Nakanishi, 2002)

This rapid protocol concentrates the terpene trilactone content from ~0.2% in the leaves to 60-70% in the final extract through a three-step process of oxidation, extraction, and washing.

Experimental Methodology:

-

Aqueous Extraction and Oxidation:

-

Dried Ginkgo biloba leaves are boiled in water.

-

The aqueous extract is filtered and then boiled with dilute hydrogen peroxide. This oxidation step is critical as it degrades many impurities that would otherwise lead to intense emulsification during solvent extraction.[13]

-

-

Solvent Extraction:

-

After cooling, the oxidized aqueous solution is extracted multiple times with ethyl acetate (EtOAc).

-

The combined organic layers are washed with a saturated basic salt solution (e.g., NaHCO₃) to neutralize organic acids, followed by washes with water and brine. The use of a mild base is crucial to prevent the opening of the lactone rings, which can occur at higher pH levels.

-

The organic layer is dried over anhydrous Na₂SO₄ and the solvent is removed in vacuo to yield a yellow powder with a 50-60% terpene trilactone content.

-

-

Purification and Decolorization:

-

The crude extract is dissolved in a minimal amount of methanol (MeOH) or ethyl acetate.

-

Activated charcoal is added, and the mixture is stirred before being filtered (e.g., over Celite 545). This step removes pigments and other impurities.

-

Evaporation of the solvent yields an off-white amorphous powder with a terpene trilactone content of 60-70%.

-

-

Removal of Ginkgolic Acids:

-

For applications requiring high purity, residual ginkgolic acids are removed by reversed-phase chromatography using polymeric resins (e.g., Amberlite XAD-16) with a step gradient of increasing methanol in water.[13]

-

Diagram 1: Workflow for Efficient Isolation of this compound

Caption: Workflow for the efficient extraction and purification of this compound.

Chromatographic Separation of Individual Ginkgolides

Due to their similar chemical properties, separating the individual ginkgolides (A, B, C, and J) is challenging.[14]

-

Medium-Pressure Liquid Chromatography (MPLC): A preparative method uses silica gel impregnated with sodium acetate, employing a gradient from petroleum ether-EtOAc to EtOAc-MeOH to separate the ginkgolides and bilobalide.[6]

-

Chemical Derivatization: An advanced protocol involves the benzylation of a ginkgolide mixture. Ginkgolides B and C are more susceptible to this reaction than A and J, allowing for easier chromatographic separation of the derivatized and non-derivatized compounds. The benzyl groups can be subsequently removed via hydrogenation.[14][15]

Table 2: Summary of Purification Stages and Achieved Purity

| Stage | Key Reagents/Technique | Typical Purity/Content | Reference |

| Raw Material | Ginkgo biloba Leaves | ~0.2% Terpene Trilactones | |

| Crude Extraction | Ethyl Acetate | 50-60% Terpene Trilactones | |

| Charcoal Filtration | Activated Charcoal | 60-70% Terpene Trilactones | [13] |

| Final Isolation | MPLC / Preparative HPLC | >98% (Pure Compound) | [6][15] |

Structure Elucidation

The determination of this compound's structure was a significant analytical challenge, overcome by a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was essential for determining the precise molecular formula (C₂₀H₂₄O₉).[1] Modern LC-MS/MS methods are now used for sensitive and selective quantification, with characteristic fragmentation patterns (e.g., for this compound, a precursor ion of m/z 407 yields a product ion of m/z 351, corresponding to the loss of two CO molecules).[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are indispensable for structural confirmation and purity assessment.[2] Quantitative ¹H-NMR (qHNMR) can be used for the direct analysis of ginkgolides in extracts without extensive purification by analyzing specific, well-separated signals (like the singlet for H-12) against an internal standard.[17][18]

-

X-ray Crystallography: This technique provided the definitive confirmation of the molecular structure and absolute stereochemistry of the ginkgolides.[3]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its role as a Platelet-Activating Factor (PAF) antagonist being the most prominent.

PAF Receptor Antagonism

PAF is a potent phospholipid mediator involved in numerous pathological processes, including inflammation, platelet aggregation, and anaphylaxis.[11] Ginkgolides are potent and selective competitive antagonists of the PAF receptor (PAFR), a G-protein coupled receptor.[19]

Signaling Pathway:

-

Normally, PAF binds to its receptor (PAFR) on the cell surface.

-

This binding activates G-proteins, which in turn stimulate phospholipase C (PLC).

-

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), generating inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

These second messengers lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively, triggering downstream inflammatory and cellular responses.

-

This compound competitively binds to the PAFR, blocking PAF from binding and thereby inhibiting the entire downstream signaling cascade.[19]

Diagram 2: Mechanism of this compound as a PAF Receptor Antagonist

Caption: this compound competitively inhibits the PAF receptor signaling cascade.

Other Biological Activities

-

Neuroprotection: this compound acts as an antagonist of inhibitory glycine receptors and α₁β₂γ₂L GABAA receptors, contributing to its potential neuroregulatory effects.[1]

-

Enzyme Induction: Studies have shown that this compound can induce the activity of the cytochrome P450 enzyme CYP1A2.[1]

Conclusion

This compound remains a cornerstone of natural product research, exemplifying the chemical complexity and therapeutic potential harbored within traditional medicinal plants. The development of efficient, stability-driven isolation protocols has made this once-elusive molecule more accessible for research and development. Its well-defined mechanism as a PAF antagonist provides a solid foundation for its exploration in treating a variety of conditions, from inflammatory disorders to neurological diseases. This guide serves as a foundational resource, providing the essential technical details required for scientists to engage with and build upon the four decades of research into this remarkable natural product.

References

- 1. Ginkgolide - Wikipedia [en.wikipedia.org]

- 2. Ginkgolides and bilobalide: their physical, chromatographic and spectroscopic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | C20H24O9 | CID 9909368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The enduring legacy of Koji Nakanishi's research on bioorganic chemistry and natural products. Part 1: Isolation, structure determination and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. TOTAL SYNTHESIS OF this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. foodb.ca [foodb.ca]

- 11. Page loading... [guidechem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolation of ginkgolides A, B, C, J and bilobalide from G. biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protection against β-amyloid induced abnormal synaptic function and cell death by Ginkgolide J - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Liquid Chromatography-Electrospray Tandem Mass Spectrometry of Terpenoid Lactones in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative analysis of bilobalide and ginkgolides from Ginkgo biloba leaves and Ginkgo products using (1)H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]

Ginkgolide A as a Platelet-Activating Factor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginkgolide A, a structurally complex terpenoid lactone isolated from the leaves of the Ginkgo biloba tree, has garnered significant scientific interest for its specific and competitive antagonism of the platelet-activating factor (PAF) receptor. PAF is a potent phospholipid mediator implicated in a myriad of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. This technical guide provides an in-depth overview of this compound's role as a PAF antagonist, detailing its mechanism of action, binding affinity, and effects in both in vitro and in vivo models. Furthermore, this guide furnishes detailed experimental protocols for key assays and presents quantitative data in a clear, comparative format to facilitate further research and drug development endeavors in this area.

Introduction

Platelet-activating factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a highly potent lipid signaling molecule that exerts its effects through a specific G-protein coupled receptor, the PAF receptor (PAFR). Activation of PAFR on various cell types, most notably platelets, endothelial cells, and leukocytes, triggers a cascade of intracellular events leading to a wide range of biological responses. These include platelet aggregation, increased vascular permeability, bronchoconstriction, and the production of inflammatory mediators. Consequently, dysregulation of PAF signaling has been linked to the pathophysiology of numerous inflammatory and cardiovascular diseases.

Ginkgolides, a unique class of diterpenoid lactones found in Ginkgo biloba extracts, have been identified as natural antagonists of the PAF receptor. Among them, this compound, B, and C have been extensively studied, with Ginkgolide B generally considered the most potent. This guide, however, will focus on the core antagonist properties of this compound, providing a comprehensive resource for its scientific exploration.

Mechanism of Action: Competitive Antagonism of the PAF Receptor

This compound functions as a competitive antagonist at the PAF receptor. This means that it binds to the same site on the receptor as the endogenous ligand, PAF, but does not activate the receptor. By occupying the binding site, this compound prevents PAF from binding and initiating the downstream signaling cascade. This competitive antagonism has been demonstrated in various studies, where ginkgolides shift the dose-response curve of PAF-induced platelet aggregation to the right.

The binding of PAF to its Gq protein-coupled receptor typically activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to platelet shape change, aggregation, and degranulation. This compound, by blocking the initial binding of PAF, effectively inhibits these downstream events.[1]

Quantitative Data: Binding Affinity and Inhibitory Potency

The efficacy of this compound as a PAF antagonist has been quantified in numerous studies. The following tables summarize key quantitative data, including inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and other relevant ginkgolides for comparative purposes.

Table 1: Binding Affinity of Ginkgolides to the Platelet-Activating Factor Receptor

| Compound | Ki (µM) | pKi | Species | Reference |

| This compound | 1.58 | 5.8 | Mouse | [2][3] |

| Ginkgolide B | 0.56 | - | Not Specified | [3] |

| Ginkgolide C | 12.6 | - | Not Specified | [3] |

| 7α-chloro ginkgolide B | 0.11 | - | Not Specified | [4] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Table 2: Inhibition of PAF-Induced Platelet Aggregation by Ginkgolides (IC50 Values)

| Compound | IC50 (µg/mL) | IC50 (µM) | Species | Reference |

| This compound | 15.8 | ~38.3 | Human | [5] |

| Ginkgolide B | 2.5 | ~5.7 | Human | [5] |

| Ginkgolide C | 29.8 | ~67.7 | Human | [5] |

| Ginkgolide J | 43.5 | ~102.6 | Human | [5] |

Note: The molecular weight of this compound (C20H24O9) is approximately 408.4 g/mol , Ginkgolide B (C20H24O10) is approximately 424.4 g/mol , Ginkgolide C (C20H24O11) is approximately 440.4 g/mol , and Ginkgolide J (C20H24O9) is approximately 424.4 g/mol . These were used for the approximate conversion from µg/mL to µM.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Caption: PAF Signaling Pathway and its Inhibition by this compound.

Caption: General Experimental Workflow for Assessing this compound's PAF Antagonism.

Detailed Experimental Protocols

PAF Receptor Competitive Binding Assay

This protocol outlines a method for determining the binding affinity of this compound to the PAF receptor using a radioligand displacement assay.

Materials:

-

Washed human or rabbit platelets

-

[³H]-PAF (radioligand)

-

Unlabeled PAF (for determining non-specific binding)

-

This compound (test compound)

-

Binding buffer (e.g., Tyrode's buffer with 0.25% bovine serum albumin)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Platelet Preparation: Prepare washed platelets from fresh human or rabbit blood by differential centrifugation. Resuspend the final platelet pellet in the binding buffer to a concentration of approximately 2-5 x 10⁸ platelets/mL.

-

Assay Setup: In microcentrifuge tubes, combine the following in order:

-

Binding buffer

-

A fixed concentration of [³H]-PAF (typically at or below its Kd value)

-

Varying concentrations of this compound (or other competing ligands)

-

For total binding, add buffer instead of a competing ligand.

-

For non-specific binding, add a high concentration of unlabeled PAF (e.g., 1 µM).

-

-

Initiation of Binding: Add the washed platelet suspension to each tube to initiate the binding reaction. The final assay volume is typically 200-500 µL.

-

Incubation: Incubate the tubes at room temperature (e.g., 22°C) for a predetermined time to reach equilibrium (e.g., 30-60 minutes).

-

Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific [³H]-PAF binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [³H]-PAF binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Platelet Aggregation Assay

This protocol describes the turbidimetric method for assessing the inhibitory effect of this compound on PAF-induced platelet aggregation.[6][7]

Materials:

-

Platelet-rich plasma (PRP) or washed platelets

-

Platelet-poor plasma (PPP) for calibration

-

Platelet-activating factor (PAF) solution

-

This compound solution

-

Saline or appropriate buffer

-

Platelet aggregometer

Procedure:

-

PRP Preparation: Obtain PRP by centrifuging citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature. Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes.

-

Instrument Calibration: Calibrate the aggregometer using PPP to set 100% light transmission and PRP to set 0% light transmission.

-

Assay:

-

Pipette a defined volume of PRP into a cuvette with a magnetic stir bar.

-

Place the cuvette in the aggregometer and allow the PRP to equilibrate to 37°C for a few minutes.

-

Add a specific concentration of this compound (or vehicle control) to the PRP and incubate for a short period (e.g., 1-5 minutes).

-

Initiate platelet aggregation by adding a sub-maximal concentration of PAF.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The extent of platelet aggregation is measured as the maximum change in light transmission.

-

Calculate the percentage inhibition of aggregation for each concentration of this compound compared to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

In Vivo Models of PAF Antagonism

The efficacy of this compound as a PAF antagonist has also been evaluated in various animal models. These studies are crucial for understanding its potential therapeutic applications.

PAF-Induced Thromboembolism in Rodents

A common in vivo model involves inducing thromboembolism in mice or rats by intravenous injection of a lethal dose of PAF.

Experimental Design:

-

Animals: Male mice or rats.

-

Treatment: Animals are pre-treated with this compound (administered orally or intravenously) at various doses. A control group receives the vehicle.

-

Challenge: After a specified time, a lethal dose of PAF is injected intravenously.

-

Endpoint: The primary endpoint is the mortality rate within a defined period (e.g., 60 minutes). The protective effect of this compound is determined by the reduction in mortality compared to the control group.

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the anti-inflammatory effects of PAF antagonists.

Experimental Design:

-

Animals: Male Wistar rats.

-

Treatment: Rats are pre-treated with this compound (orally or intraperitoneally).

-

Induction of Inflammation: A subcutaneous injection of carrageenan into the paw induces an inflammatory response, which is partially mediated by PAF.

-

Endpoint: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The anti-inflammatory effect of this compound is quantified by the reduction in paw edema compared to the control group.

Other in vivo models where the effects of ginkgolides as PAF antagonists have been studied include models of endotoxin shock, acute pancreatitis, and cerebral ischemia.[8][9][10]

Conclusion

This compound is a well-characterized competitive antagonist of the platelet-activating factor receptor. Its ability to inhibit PAF-induced platelet aggregation and its efficacy in various in vivo models of PAF-mediated pathologies underscore its potential as a therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in further exploring the pharmacological properties of this compound and other ginkgolides. The continued investigation into the structure-activity relationships of these complex natural products may lead to the development of novel and potent PAF receptor antagonists for the treatment of a range of inflammatory and cardiovascular diseases.

References

- 1. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 3. columbia.edu [columbia.edu]

- 4. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Platelet activating factor (PAF) antagonism with ginkgolide B protects the liver against acute injury. importance of controlling the receptor of PAF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PAF antagonist ginkgolide B reduces postischemic neuronal damage in rat brain hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PAF receptor antagonist Ginkgolide B inhibits tumourigenesis and angiogenesis in colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Effects of Ginkgolide A In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro neuroprotective effects of Ginkgolide A, a key bioactive terpene trilactone isolated from the leaves of the Ginkgo biloba tree. The following sections detail the quantitative effects of this compound on neuronal cell models, comprehensive experimental protocols to replicate key findings, and visualizations of the underlying molecular signaling pathways.

Data Presentation: Quantitative Effects of this compound

The neuroprotective properties of this compound have been quantified in various in vitro models of neuronal damage. The data below summarizes its efficacy in mitigating oxidative stress, apoptosis, and synaptic damage.

Table 1: Efficacy of this compound in a Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress Model

| Cell Line | Insult | This compound Concentration | Observed Effects | Reference |

| SH-SY5Y (Human Neuroblastoma) | H₂O₂ | 5 - 20 µM | Concentration-dependent increase in cell viability, inhibition of apoptosis, increased mitochondrial membrane potential, increased levels of glutathione, superoxide dismutase, and catalase, and reduced malondialdehyde production.[1] | [1] |

| SH-SY5Y | H₂O₂ | 5 - 40 µM | No cytotoxic effects observed.[1] | [1] |

Table 2: Modulation of Signaling Pathways by this compound in SH-SY5Y Cells

| Signaling Pathway | This compound Concentration | Effect on Key Proteins | Reference |

| Nrf2 Signaling | 5 - 20 µM | Upregulation of mRNA and protein expression of Nrf2, HO-1, and NQO-1.[1] | [1] |

| MAPK Signaling | 5 - 20 µM | Decreased phosphorylation of ERK1/2 and JNK.[1] | [1] |

Table 3: Protection Against Amyloid-Beta (Aβ)-Induced Synaptic Damage

| Cell Culture | Insult | This compound Concentration | Observed Effects | Reference |

| Primary Cortical or Hippocampal Neurons | 50 nM Aβ1-42 | Nanomolar concentrations | Protected against Aβ1-42-induced loss of synaptophysin, a pre-synaptic membrane protein. |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of this compound's neuroprotective effects.

Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress in SH-SY5Y Cells

This protocol is designed to assess the protective effects of this compound against oxidative damage in a human neuroblastoma cell line.

-

Cell Culture:

-

Human SH-SY5Y neuroblastoma cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) in a humidified incubator at 37°C with 5% CO₂.

-

-

Treatment Protocol:

-

Seed SH-SY5Y cells in 96-well plates at a density of 2 x 10⁴ cells/well and culture overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 20, 40 µM) for a specified duration, for instance, 24 hours.

-

Induce oxidative stress by exposing the cells to a final concentration of 0.3 mM H₂O₂ for 24 hours.

-

-

Assessment of Neuroprotection:

-

Cell Viability (MTT Assay): After treatment, incubate cells with MTT solution (5 mg/mL) for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Lactate Dehydrogenase (LDH) Release: Measure LDH release into the culture medium using a commercially available kit to quantify cell membrane damage.

-

Mitochondrial Membrane Potential (MMP): Use a fluorescent probe such as JC-1 to assess changes in MMP by flow cytometry or fluorescence microscopy.

-

Reactive Oxygen Species (ROS) Measurement: Utilize a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.

-

Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the protein expression levels of key signaling molecules such as Nrf2, HO-1, NQO-1, p-ERK1/2, ERK1/2, p-JNK, and JNK.

-

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Injury Model

This protocol simulates ischemic-reperfusion injury in vitro to evaluate the neuroprotective effects of this compound.

-

Cell Culture:

-

SH-SY5Y cells or primary neurons are cultured as described previously.

-

-

OGD/R Protocol:

-

Replace the normal culture medium with glucose-free RPMI-1640 medium.

-

Place the cells in a hypoxic chamber with a gas mixture of 95% N₂ and 5% CO₂ for 4 hours at 37°C to induce oxygen-glucose deprivation.

-

For reoxygenation, replace the glucose-free medium with normal culture medium and return the cells to a normoxic incubator (95% air, 5% CO₂) for a specified period (e.g., 1, 2, 4, or 6 hours).

-

This compound can be administered during the reoxygenation phase to assess its protective effects.

-

-

Assessment of Neuroprotection:

-

Cell viability, apoptosis, and protein expression can be analyzed using the methods described in the H₂O₂ protocol.

-

Amyloid-Beta (Aβ)-Induced Synaptotoxicity Model

This protocol is used to investigate the protective effects of this compound against Aβ-induced damage to synapses in primary neuronal cultures.

-

Primary Neuronal Culture:

-

Prepare primary cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse fetuses.

-

Plate the dissociated neurons on poly-L-lysine coated plates and maintain in a serum-free neurobasal medium supplemented with B-27.

-

-

Treatment Protocol:

-

Use neuronal cultures at 5-6 days in vitro (DIV).

-

Pre-treat the neurons with this compound for a specified time.

-

Expose the neurons to a neurotoxic concentration of Aβ1-42 oligomers (e.g., 50 nM) for 24 hours.

-

-

Assessment of Synaptic Integrity:

-

Immunocytochemistry: Fix the cells and perform immunofluorescence staining for synaptic markers like synaptophysin (presynaptic) and PSD-95 (postsynaptic) to visualize and quantify synaptic density.

-

Western Blot Analysis: Analyze the total protein levels of synaptophysin and other synaptic proteins.

-

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the neuroprotective effects of this compound.

Caption: Signaling pathways modulated by this compound in neuroprotection.

Caption: General experimental workflow for in vitro neuroprotection studies.

References

A Technical Guide to the Anti-inflammatory Properties of Ginkgolide A

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ginkgolide A (GA), a terpene trilactone isolated from the leaves of the Ginkgo biloba tree, has demonstrated significant anti-inflammatory properties across a range of preclinical models. Traditionally recognized for its role in treating cardiovascular and neurological disorders, emerging evidence highlights its potential as a potent modulator of inflammatory cascades.[1][2] This document provides a comprehensive technical overview of the mechanisms of action, quantitative effects, and experimental validation of this compound's anti-inflammatory activities. The core mechanisms include the antagonism of the Platelet-Activating Factor (PAF) receptor and the modulation of key intracellular signaling pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and the NLRP3 inflammasome.[3][4][5] By downregulating the expression and release of pro-inflammatory mediators, including cytokines, chemokines, and enzymes like COX-2, this compound presents a promising therapeutic candidate for a variety of inflammatory diseases.[6][7]

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as infection or tissue injury.[6] While crucial for host defense, dysregulated or chronic inflammation underpins the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and arthritis.[3][8] this compound is a primary active constituent of Ginkgo biloba extracts, which have been used for centuries in traditional medicine.[9] Unlike its more extensively studied counterpart, Ginkgolide B, the specific anti-inflammatory role of GA has only recently been elucidated, revealing a multi-faceted mechanism of action that makes it a compelling subject for modern drug development.[7] This guide synthesizes current research to provide a detailed understanding of its therapeutic potential.

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by intervening in several critical signaling pathways. These mechanisms are not mutually exclusive and often work in concert to suppress the inflammatory response.

Platelet-Activating Factor (PAF) Receptor Antagonism

Ginkgolides are well-documented as potent antagonists of the Platelet-Activating Factor Receptor (PAFR).[3][10][11] PAF is a potent phospholipid mediator that plays a critical role in inflammation, platelet aggregation, and increasing vascular permeability.[8][11] By competitively inhibiting the binding of PAF to its receptor, this compound can block the initiation of downstream inflammatory signaling.[3][5] This action is fundamental to its ability to mitigate inflammatory conditions, particularly in the vascular and central nervous systems.[2][11]

References

- 1. This compound Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Frontiers | Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures [frontiersin.org]

- 4. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant effects of ginkgolides and bilobalide against cerebral ischemia injury by activating the Akt/Nrf2 pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Ginkgolide A in Cardiovascular Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginkgolide A, a terpene trilactone isolated from the leaves of the Ginkgo biloba tree, has emerged as a promising therapeutic agent in the management of cardiovascular diseases. Its multifaceted pharmacological activities, including anti-inflammatory, anti-platelet, and endothelial-protective effects, are underpinned by its modulation of key signaling pathways. This technical guide provides an in-depth overview of the role of this compound in cardiovascular disease, with a focus on its mechanisms of action, supported by quantitative data from pivotal studies, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Introduction

Cardiovascular diseases (CVDs) remain the leading cause of mortality worldwide. The pathophysiology of CVD is complex, involving endothelial dysfunction, inflammation, platelet aggregation, and adverse cardiac remodeling. Current therapeutic strategies, while effective, are often associated with side effects and may not address the multifactorial nature of the disease. This compound has garnered significant attention for its potential to target multiple pathways involved in CVD pathogenesis, offering a novel therapeutic avenue. This document serves as a comprehensive resource for researchers and drug development professionals, summarizing the current state of knowledge on this compound's cardiovascular effects.

Mechanisms of Action

This compound exerts its cardioprotective effects through several key mechanisms:

-

Anti-inflammatory Effects: this compound has been shown to suppress inflammatory responses in vascular endothelial cells, a critical event in the initiation and progression of atherosclerosis.

-

Endothelial Protection: It plays a crucial role in preserving endothelial function by enhancing the production of nitric oxide (NO), a key vasodilator, and by protecting against oxidative stress.

-

Anti-platelet Activity: this compound inhibits platelet aggregation, a key process in thrombus formation, primarily through its antagonism of the Platelet-Activating Factor (PAF) receptor.

-

Cardiac Remodeling: It has demonstrated the ability to attenuate adverse cardiac remodeling in response to pressure overload, a hallmark of heart failure development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in various models of cardiovascular disease.

Table 1: Anti-inflammatory Effects of this compound

| Cell Line/Model | Stimulus | This compound Concentration(s) | Measured Parameters | Key Findings | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose (30mM) | 10, 15, 20 µM | IL-4, IL-6, IL-13, p-STAT3 | Significant inhibition of high-glucose-induced cytokine production and STAT3 phosphorylation.[1] | |

| Human Coronary Artery Endothelial Cells (HCAECs) | Lipopolysaccharide (LPS) | Not specified | IL-6, IL-8, MCP-1, TNF-α, TLR4 mRNA, NF-κB | Attenuated LPS-induced inflammatory mediator release and inhibited TLR4-NF-κB signaling.[2][3] |

Table 2: Endothelial Protective Effects of this compound

| Model | Condition | This compound Concentration(s) | Measured Parameters | Key Findings | Reference |

| Porcine Coronary Artery Rings | Homocysteine (50 µM) | 50 µM (low-dose), 100 µM (high-dose) | Endothelium-dependent relaxation, eNOS mRNA and protein, Superoxide production | Markedly recovered endothelium-dependent relaxation and restored eNOS levels.[4] | |

| Mice with Pressure Overload (TAC) | Transverse Aortic Constriction | 20 mg/kg/day | eNOS phosphorylation, NO production, Oxidative stress | Enhanced eNOS signaling and increased cardiac NO production, leading to reduced oxidative stress.[5] |

Table 3: Anti-platelet Aggregation Effects of this compound

| Platelet Source | Agonist | This compound IC50 | Key Findings | Reference |

| Rabbit Platelets | Platelet-Activating Factor (PAF) | Weaker than Ginkgolide K and B | Inhibited PAF-induced platelet aggregation in a dose-dependent manner.[6] | |

| Human Platelets | Platelet-Activating Factor (PAF) | 15.8 µg/ml | Half-maximally inhibited PAF-mediated aggregation.[7] |

Signaling Pathways

This compound's therapeutic effects are mediated through its interaction with several critical signaling pathways. The following diagrams illustrate these interactions.

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating this compound's cardiovascular effects.

In Vitro Anti-inflammatory Assay in HUVECs

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.

-

Induction of Inflammation: Inflammation is induced by exposing the cells to high glucose (e.g., 30 mM) for a specified period (e.g., 8 hours).[1]

-

This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10, 15, 20 µM) for a set time before the addition of the inflammatory stimulus.[1]

-

Analysis:

-

ELISA: Supernatants are collected to quantify the levels of pro-inflammatory cytokines such as IL-4, IL-6, and IL-13.

-

Western Blot: Cell lysates are used to determine the protein levels and phosphorylation status of key signaling molecules like STAT3.

-

RT-PCR: RNA is extracted to measure the mRNA expression levels of inflammatory mediators.

-

Ex Vivo Vasodilation Assay in Porcine Coronary Arteries

-

Tissue Preparation: Porcine coronary artery rings are isolated and mounted in an organ bath system.

-

Treatment: The artery rings are incubated for 24 hours in different treatment groups: control, homocysteine (e.g., 50 µM), this compound (low and high dose, e.g., 50 and 100 µM), and a combination of homocysteine and this compound.[4]

-

Vasomotor Function Analysis:

-

The rings are pre-contracted with a thromboxane A2 analogue (U46619).

-

Endothelium-dependent relaxation is assessed by measuring the response to bradykinin.

-

Endothelium-independent relaxation is measured in response to sodium nitroprusside.

-

-

Molecular Analysis:

-

Immunohistochemistry and RT-PCR: To assess the expression of endothelial nitric oxide synthase (eNOS).

-

Chemiluminescence: To measure superoxide anion production as an indicator of oxidative stress.

-

In Vivo Cardiac Remodeling in a Mouse Model

-

Animal Model: Pressure overload is induced in mice via transverse aortic constriction (TAC), a surgical procedure that mimics hypertension.

-

This compound Administration: Mice in the treatment group receive daily intraperitoneal injections of this compound (e.g., 20 mg/kg/day) for a specified duration (e.g., four weeks).[5]

-

Functional Assessment: Cardiac function is evaluated using echocardiography to measure parameters like ejection fraction and fractional shortening.

-

Histological Analysis:

-

Masson's Trichrome Staining: To assess collagen deposition and fibrosis.

-

WGA Staining: To measure cardiomyocyte cross-sectional area as an indicator of hypertrophy.

-

CD31 Staining: To quantify capillary density.

-

TUNEL Assay: To detect apoptotic cells.

-

-

Biochemical and Molecular Analysis:

-

ELISA: To measure levels of nitrotyrosine (a marker of nitrosative stress) and TGF-β (a pro-fibrotic cytokine).

-

Western Blot: To analyze the expression and phosphorylation of eNOS and other relevant proteins in heart tissue lysates.

-

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the therapeutic potential of this compound in the treatment of cardiovascular diseases. Its ability to modulate multiple key pathological processes, including inflammation, endothelial dysfunction, platelet aggregation, and cardiac remodeling, makes it an attractive candidate for further drug development.

Future research should focus on:

-

Clinical Trials: Well-designed, large-scale clinical trials are necessary to establish the safety and efficacy of this compound in human populations with various cardiovascular conditions.

-

Pharmacokinetics and Bioavailability: A deeper understanding of the absorption, distribution, metabolism, and excretion of this compound is crucial for optimizing dosing and delivery strategies.

-

Combination Therapy: Investigating the potential synergistic effects of this compound with existing cardiovascular drugs could lead to more effective treatment regimens.

-

Targeted Delivery: The development of novel drug delivery systems to specifically target this compound to the cardiovascular system could enhance its therapeutic efficacy and minimize potential off-target effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and Anti-Platelet Aggregation Activity Study of Ginkgolide-1,2,3-triazole Derivatives [mdpi.com]

- 3. Design, Synthesis and Anti-Platelet Aggregation Activity Study of Ginkgolide-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits lipopolysaccharide-induced inflammatory response in human coronary artery endothelial cells via downregulation of TLR4-NF-κB signaling through PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sketchviz.com [sketchviz.com]

- 6. Cardiovascular Activity of Ginkgo biloba—An Insight from Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound protects adverse cardiac remodeling through enhancing antioxidation and nitric oxide utilization in mice with pressure overload - PubMed [pubmed.ncbi.nlm.nih.gov]

The Toxicological Profile and Safety of Ginkgolide A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginkgolide A, a unique diterpene trilactone found in the leaves of the Ginkgo biloba tree, is a component of one of the most popular herbal supplements worldwide. While extensive toxicological research has been conducted on Ginkgo biloba extract (GBE), data specifically on the isolated this compound is more limited. This technical guide provides a comprehensive overview of the current state of knowledge regarding the toxicological profile and safety of this compound. The available data from in vitro and in vivo studies are presented, covering key toxicological endpoints including genotoxicity, reproductive and developmental toxicity, and effects on drug-metabolizing enzymes. This document aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Introduction

This compound is a structurally complex molecule known for its potent antagonism of the platelet-activating factor (PAF) receptor. This activity has prompted research into its therapeutic potential for a variety of conditions, including cardiovascular and neurological disorders[1]. As with any pharmacologically active compound, a thorough understanding of its toxicological profile is paramount for safe development and use. Much of the safety data for this compound is derived from studies on the complete Ginkgo biloba extract (GBE), of which it is a significant component. However, a growing body of research is beginning to elucidate the specific toxicological properties of isolated this compound.

Acute, Sub-chronic, and Chronic Toxicity

There is a notable lack of publicly available data from dedicated acute, sub-chronic, or chronic toxicity studies conducted on isolated this compound. The majority of such studies have been performed on standardized GBE. For instance, acute toxicity studies on the standardized GBE EGb761 have shown oral LD50 values of 7,700 mg/kg in mice and >10,000 mg/kg in rats[2]. It is important to note that these values reflect the toxicity of the entire extract and not solely that of this compound.

Genotoxicity

Genotoxicity assessment is a critical component of the safety evaluation of any new chemical entity. For this compound, the available data suggests a lack of mutagenic potential in a key in vitro assay.

Table 1: Summary of Genotoxicity Data for this compound

| Assay | Test System | Concentration/Dose | Metabolic Activation (S9) | Result | Reference |

| Mouse Lymphoma Assay (MLA) | L5178Y cells | Not specified | With and Without | Negative | [3] |

Experimental Protocols

Mouse Lymphoma Assay (MLA)

The MLA is a forward mutation assay that detects a broad spectrum of genetic damage, including point mutations and clastogenic events. In the study that evaluated this compound, L5178Y mouse lymphoma cells were used[3].

-

Cell Culture: L5178Y cells were cultured in a suitable medium and exposed to this compound at various concentrations, both in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

-

Treatment: Cells were treated with the test article for a defined period.

-

Selection: Following treatment, the cells were cultured in a selective medium containing a cytotoxic agent, such as trifluorothymidine (TFT). Mutant cells that have lost the activity of the thymidine kinase (TK) gene can survive in the presence of TFT, while normal cells are killed.

-

Data Analysis: The number of mutant colonies is counted, and the mutant frequency is calculated. A significant increase in mutant frequency compared to the vehicle control is indicative of a positive mutagenic response.

Figure 1: Experimental workflow for the Mouse Lymphoma Assay (MLA).

Carcinogenicity

There are no dedicated carcinogenicity bioassays on isolated this compound reported in the scientific literature. The National Toxicology Program (NTP) conducted 2-year gavage studies on a GBE, which concluded there was clear evidence of carcinogenic activity in the livers of mice[2][3][4]. However, it is not possible to attribute this effect to any single component of the extract, including this compound.

Reproductive and Developmental Toxicity

Emerging in vitro evidence suggests that this compound may have the potential to adversely affect early embryonic development.

Table 2: Summary of Reproductive and Developmental Toxicity Data for this compound

| Study Type | Test System | Endpoint | Result | Reference |

| In Vitro Embryotoxicity | Mouse Blastocysts | Viability, Apoptosis, Developmental Retardation | Decreased viability, induced apoptosis, and caused developmental retardation in post-implantation embryos. | [2] |

Experimental Protocols

In Vitro Mouse Blastocyst Viability Assay

This assay assesses the potential of a substance to interfere with early embryonic development.

-

Blastocyst Collection: Blastocysts are flushed from the uteri of pregnant female mice at a specific time point post-coitum.

-

Culture and Treatment: The collected blastocysts are cultured in a suitable medium and exposed to different concentrations of this compound.

-

Viability Assessment: Blastocyst viability can be assessed through various methods, including morphological evaluation, cell counting (e.g., in the inner cell mass and trophectoderm), and apoptosis assays (e.g., TUNEL staining).

-

Post-Implantation Development: To assess developmental retardation, treated blastocysts can be co-cultured with a layer of endometrial cells to mimic implantation, and their subsequent development and growth are monitored.

Figure 2: Workflow for the in vitro mouse blastocyst viability assay.

Neurotoxicity and Neuroprotection

Interestingly, while some components of GBE are investigated for neurotoxicity, this compound has shown neuroprotective properties in certain experimental models.

Table 3: Summary of Neurotoxicity/Neuroprotection Data for this compound

| Study Type | Test System | Endpoint | Result | Reference |

| In Vitro Neuroprotection | Human Neuroblastoma SK-N-SH cells | Nitric Oxide-Induced Neurotoxicity | Inhibited cell growth inhibition and apoptosis induced by a nitric oxide donor. | [5] |

| In Vivo Neuroprotection | Mouse Model of Traumatic Brain Injury | Apoptosis and Oxidative Stress | Attenuated apoptosis and oxidative stress. | [6] |

Effects on Drug-Metabolizing Enzymes

A significant aspect of the toxicological profile of this compound is its interaction with cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions.

Table 4: Summary of this compound's Effects on CYP Enzymes

| CYP Enzyme | Test System | Effect | Implication | Reference |

| CYP3A | Rat Primary Hepatocytes | Induction | Potentiation of acetaminophen toxicity. | [7] |

| CYP1A2 | Not specified | Dose-dependent increase in activity | Potential for altered metabolism of CYP1A2 substrates. |

Signaling Pathway: CYP3A Induction by this compound and Potentiation of Acetaminophen Toxicity

This compound has been shown to induce CYP3A, an enzyme involved in the metabolism of many drugs, including the bioactivation of acetaminophen to its hepatotoxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI)[7].

Figure 3: Signaling pathway of CYP3A induction by this compound and potentiation of acetaminophen toxicity.

Conclusion

The toxicological profile of this compound is still being fully elucidated. The available data indicates a lack of mutagenicity in the Mouse Lymphoma Assay. However, in vitro studies suggest a potential for developmental toxicity. Furthermore, a significant area of concern is the induction of CYP enzymes, particularly CYP3A and CYP1A2, by this compound, which could lead to clinically relevant drug-drug interactions and potentiation of toxicity of other xenobiotics. Conversely, in specific contexts, this compound has demonstrated neuroprotective effects. It is evident that more research, including in vivo studies on the acute, sub-chronic, and chronic toxicity, as well as carcinogenicity of isolated this compound, is necessary to establish a comprehensive safety profile. Researchers and drug development professionals should exercise caution and consider the potential for both adverse effects and drug interactions when working with this compound.

References

- 1. Ginkgolide With Intravenous Alteplase Thrombolysis in Acute Ischemic Stroke Improving Neurological Function: A Multicenter, Cluster-Randomized Trial (GIANT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of Ginkgo biloba-induced toxicity, from experimental studies to human case reports - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic Evaluation of Ginkgo biloba Leaf Extract-Induced Genotoxicity in L5178Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, B, and huperzine A inhibit nitric oxide-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound attenuated apoptosis via inhibition of oxidative stress in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound contributes to the potentiation of acetaminophen toxicity by Ginkgo biloba extract in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Ginkgolide A in Ginkgo biloba: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the biosynthetic pathway of Ginkgolide A, a pharmacologically significant diterpenoid lactone found in Ginkgo biloba. The intricate multi-step synthesis, primarily occurring in the roots of the plant, involves a series of enzymatic reactions, starting from central metabolism and culminating in the complex cage-like structure of ginkgolides. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable therapeutic compounds.

Core Biosynthetic Pathway

This compound biosynthesis is a complex process that can be divided into three main stages: the formation of the universal C20 diterpenoid precursor, geranylgeranyl diphosphate (GGPP), via the methylerythritol 4-phosphate (MEP) pathway; the cyclization of GGPP to form the initial diterpene skeleton; and a series of post-cyclization modifications, including oxidations and rearrangements, to yield the final ginkgolide structures.[1][2]

Stage 1: The Methylerythritol 4-Phosphate (MEP) Pathway

The biosynthesis of ginkgolides primarily utilizes the plastidial MEP pathway to produce the isoprene units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[2][3] This pathway begins with the condensation of pyruvate and D-glyceraldehyde 3-phosphate.

Key Enzymes in the MEP Pathway: [1][4]

-

DXS (1-Deoxy-D-xylulose-5-phosphate synthase)

-